molecular formula C19H21N5O B4910918 5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one

5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one

Cat. No.: B4910918
M. Wt: 335.4 g/mol
InChI Key: FARMIYBSRADSEY-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one is a complex organic compound with a unique structure that combines a pyridazinone core with benzyl, methyl, and dimethylpyrimidinyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the benzyl and methyl groups through nucleophilic substitution reactions. The dimethylpyrimidinyl group is then added using a coupling reaction, often facilitated by a palladium catalyst under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides (R-X) and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one: shares structural similarities with other pyridazinone derivatives and pyrimidine-containing compounds.

    Pyridazinone derivatives: These compounds have a similar core structure but may differ in the substituents attached to the ring.

    Pyrimidine-containing compounds: These compounds contain the pyrimidine ring but may have different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-[benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-9-15(2)22-18(21-14)13-24-19(25)10-17(11-20-24)23(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARMIYBSRADSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN2C(=O)C=C(C=N2)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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